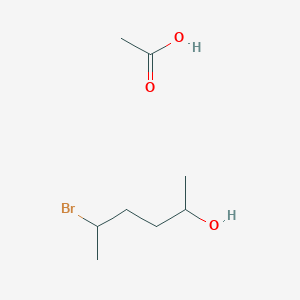

Acetic acid;5-bromohexan-2-ol

Description

Acetic acid-modified sludge-based biochar (ASBB) is a functional adsorbent derived from excess sludge (ES) treated with acetic acid. The modification process involves impregnating dried ES with potassium hydroxide (KOH), pyrolyzing it under nitrogen, and then treating it with concentrated acetic acid to enhance porosity and introduce carboxyl (-COOH) groups . ASBB exhibits exceptional uranium (U(VI)) sorption capabilities, achieving a removal efficiency of 97.8% under optimal conditions (pH = 6.0, 0.30 g/L dosage, 5-minute equilibrium time) . Key characteristics include:

- High surface area: Increased porosity due to acetic acid’s pore-expanding effect, with specific surface area (SSA) rising from 86.0 m²/g (unmodified SBB) to 122.5 m²/g (ASBB) .

- Functional groups: Enhanced -COOH and -COO⁻ content (0.11 mmol/g total), enabling strong coordination with U(VI) .

- Rapid kinetics: Equilibrium achieved within 5 minutes due to improved accessibility of active sites .

Properties

CAS No. |

111692-86-5 |

|---|---|

Molecular Formula |

C8H17BrO3 |

Molecular Weight |

241.12 g/mol |

IUPAC Name |

acetic acid;5-bromohexan-2-ol |

InChI |

InChI=1S/C6H13BrO.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4) |

InChI Key |

ANGJDTXVPGGHRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)Br)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-bromohexan-2-ol typically involves the reaction of 5-bromo-2-hexanol with acetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-bromohexan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group in 5-bromo-2-hexanol can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of hexanol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield 5-bromohexan-2-one, while reduction can produce hexanol .

Scientific Research Applications

Acetic acid;5-bromohexan-2-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties and effects on biological systems.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds

Mechanism of Action

The mechanism of action of acetic acid;5-bromohexan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds/Adsorbents

ASBB outperforms other adsorbents in uranium recovery through its dual mechanism of physical adsorption (porosity) and chemical coordination (-COOH/-COO⁻ groups). Below is a detailed comparison with similar materials:

Table 1: Performance Comparison of ASBB and Other Uranium Adsorbents

Key Findings:

Superior Kinetics :

ASBB achieves equilibrium in 5 minutes, significantly faster than unmodified SBB (30 minutes) and Fe₃O₄-modified SBB (20 minutes). This is attributed to acetic acid’s pore-expansion effect, which enhances diffusion rates .

Enhanced Functional Groups: ASBB’s -COOH/-COO⁻ content (0.11 mmol/g) exceeds that of nitric acid-modified biochar (-NO₂/-COOH) and unmodified SBB (-OH). These groups form monodentate coordination complexes with U(VI), as confirmed by FTIR and XPS .

Reusability :

ASBB retains 93% U(VI) removal efficiency after five cycles, outperforming graphene oxide (80%) and Fe₃O₄-SBB (85%) .

Cost-Effectiveness :

Derived from waste sludge, ASBB is cheaper than synthetic adsorbents like MOFs or graphene oxide, which require complex preparation .

Mechanistic Advantages Over Compounding Agents

- Dual Modification : Acetic acid simultaneously enlarges pores and grafts -COOH groups, unlike single-mechanism modifiers (e.g., Fe₃O₄, which only enhances magnetism) .

- pH Adaptability : ASBB operates effectively at pH 6.0, whereas amidoxime-functionalized materials require alkaline conditions (pH > 8) .

- Selectivity : ASBB preferentially binds U(VI) over competing ions (e.g., Ca²⁺, Mg²⁺) due to strong -COO⁻ coordination, unlike unselective physical adsorbents like activated carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.